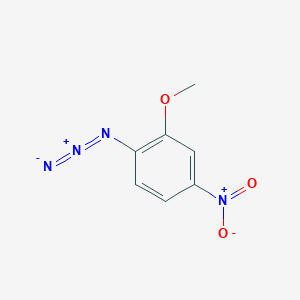

1-Azido-2-methoxy-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c1-14-7-4-5(11(12)13)2-3-6(7)9-10-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSZFWDSJVNVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616651 | |

| Record name | 1-Azido-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93749-93-0 | |

| Record name | 1-Azido-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for 1 Azido 2 Methoxy 4 Nitrobenzene

Established Synthetic Pathways to the Chemical Compound

Diazotization and Azide (B81097) Formation Strategies

A primary and well-established route for the synthesis of aryl azides, including 1-azido-2-methoxy-4-nitrobenzene, involves the diazotization of a corresponding aromatic amine followed by treatment with an azide salt. organic-chemistry.org In this specific case, the starting material is 2-methoxy-4-nitroaniline (B147289). google.comlookchem.com

The process begins with the diazotization of 2-methoxy-4-nitroaniline. This reaction is typically carried out in an acidic medium, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C) using sodium nitrite (B80452) (NaNO₂) to generate the in situ nitrosating agent, nitrous acid (HNO₂). organic-chemistry.orgorientjchem.orgrsc.org The resulting diazonium salt is a highly reactive intermediate.

Following its formation, the diazonium salt solution is treated with a source of azide ions, most commonly sodium azide (NaN₃). rsc.orgacs.org The azide ion displaces the diazonium group (N₂), which is an excellent leaving group, to form the desired this compound. This two-step, one-pot sequence is a widely adopted and effective method for preparing this compound.

A study outlines a process where 2-methoxy-5-nitroaniline (B165355) is diazotized using concentrated sulfuric acid and sodium nitrite at 0°C, followed by coupling with another aromatic compound. scialert.net While not the exact target compound, this demonstrates the general principle of diazotization of a methoxy-nitroaniline derivative.

Nucleophilic Aromatic Substitution Routes for Aryl Azides

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the synthesis of aryl azides. masterorganicchemistry.comchemistrysteps.com This reaction mechanism is particularly effective for aromatic rings that are activated by strong electron-withdrawing groups, such as the nitro group present in the target molecule. chemistrysteps.comlibretexts.org The electron-withdrawing groups render the aromatic ring electron-deficient and thus susceptible to attack by a nucleophile. masterorganicchemistry.com

For the synthesis of this compound via an SNAr reaction, a suitable precursor would be a 2-methoxy-4-nitrobenzene derivative with a good leaving group (e.g., a halogen) at the C1 position. The reaction would involve treating this precursor with an azide source, such as sodium azide, in a suitable solvent. The azide ion acts as the nucleophile, displacing the leaving group to yield the final product.

The efficiency of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups. The ortho and para positions relative to the leaving group are significantly more activated towards nucleophilic attack due to resonance stabilization of the intermediate Meisenheimer complex. chemistrysteps.comlibretexts.org In the case of this compound, the nitro group is para to the position of azidation, which strongly favors the SNAr mechanism.

Exploration of Novel and Efficient Synthetic Routes

Catalytic Approaches to Azide Synthesis

Recent advancements in organic synthesis have led to the development of catalytic methods for the formation of aryl azides. These approaches aim to improve efficiency, reduce waste, and operate under milder reaction conditions compared to traditional methods. While specific catalytic syntheses for this compound are not extensively documented, general catalytic methods for aryl azide synthesis can be applied.

One such approach involves the use of transition metal catalysts to facilitate the azidation of aryl halides or other suitable precursors. Another area of research focuses on the development of novel catalyst systems for the direct azidation of C-H bonds, although this is a more challenging transformation.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. researchgate.net The traditional diazotization-azidation sequence for preparing this compound is often performed as a one-pot process. orientjchem.orgrsc.org

Furthermore, more advanced one-pot methodologies have been developed for the synthesis of aryl azides from nitroaromatic compounds. researchgate.net These methods typically involve the reduction of the nitro group to an amine, followed by in-situ diazotization and azidation, all within a single reaction vessel. For example, a facile one-pot synthesis of aryl azides from nitrobenzenes has been reported, achieving good to excellent yields under mild conditions. researchgate.net This type of one-pot sequence could be adapted for the synthesis of this compound from 2,4-dimethoxynitrobenzene or a similar precursor.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. nih.gov For the synthesis of this compound, several parameters can be adjusted to achieve optimal results.

In the diazotization-azidation route, key variables include:

Temperature: Low temperatures (typically 0-5 °C) are essential during diazotization to prevent the decomposition of the unstable diazonium salt.

Acid Concentration: The concentration of the acid used can influence the rate and completeness of the diazotization reaction.

Stoichiometry of Reagents: The molar ratios of the starting amine, sodium nitrite, and sodium azide need to be carefully controlled to ensure complete conversion and minimize side reactions.

Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate and yield.

For SNAr reactions, optimization may involve screening different solvents, reaction temperatures, and the choice of base if required to facilitate the reaction.

A study on the synthesis of nitrobenzene (B124822) using a sulfated silica (B1680970) catalyst employed a response surface methodology to optimize variables such as catalyst concentration, stirring time, and reaction temperature to maximize the product yield. koreascience.kr Similar systematic optimization approaches could be applied to the synthesis of this compound to identify the most efficient reaction conditions. researchgate.net

Below is a table summarizing typical reaction parameters for the synthesis of aryl azides, which can be adapted for this compound.

| Parameter | Diazotization-Azidation | Nucleophilic Aromatic Substitution |

| Starting Material | 2-Methoxy-4-nitroaniline | 1-Halo-2-methoxy-4-nitrobenzene |

| Reagents | Sodium Nitrite, Sodium Azide, Acid (e.g., HCl) | Sodium Azide |

| Solvent | Water, Acetonitrile | DMF, DMSO |

| Temperature | 0-5 °C | Room Temperature to elevated temperatures |

| Typical Yield | Good to Excellent | Variable, dependent on substrate |

Mechanistic Investigations of Formation Reactions

The formation of this compound can be achieved through several synthetic routes, with the two most mechanistically significant pathways being the diazotization of 2-methoxy-4-nitroaniline followed by azidation, and the nucleophilic aromatic substitution (SNAr) of a precursor bearing a suitable leaving group. Mechanistic investigations into these reaction types provide a detailed understanding of the transformation processes.

Diazotization of 2-Methoxy-4-nitroaniline and Subsequent Azidation

This pathway involves two primary stages: the conversion of the primary aromatic amine (2-methoxy-4-nitroaniline) into a diazonium salt, and the subsequent displacement of the diazonium group by an azide ion.

Stage 1: Diazotization

The diazotization reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C). The nitrous acid is then protonated by the excess acid to form the nitrosonium ion (NO⁺), a potent electrophile. byjus.comchemicalnote.comyoutube.com

The lone pair of electrons on the nitrogen atom of the amino group of 2-methoxy-4-nitroaniline attacks the nitrosonium ion. youtube.com This is followed by a series of proton transfers and the elimination of a water molecule to yield the 2-methoxy-4-nitrobenzenediazonium (B1210940) ion. byjus.comyoutube.com The presence of the electron-withdrawing nitro group can influence the reactivity of the amine and the stability of the resulting diazonium salt.

Interactive Data Table: Key Steps in the Diazotization of 2-Methoxy-4-nitroaniline

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | Sodium Nitrite, Hydrochloric Acid | Nitrous Acid | Formation of the diazotizing agent. |

| 2 | Nitrous Acid, Hydrochloric Acid | Nitrosonium Ion | Generation of the electrophile. chemicalnote.com |

| 3 | 2-Methoxy-4-nitroaniline, Nitrosonium Ion | N-nitrosoammonium ion | Nucleophilic attack of the amine on the nitrosonium ion. youtube.com |

| 4 | N-nitrosoammonium ion | N-nitrosamine | Deprotonation. |

| 5 | N-nitrosamine, Acid | Protonated N-nitrosamine | Protonation of the oxygen atom. |

| 6 | Protonated N-nitrosamine | 2-Methoxy-4-nitrobenzenediazonium ion | Elimination of water. byjus.com |

Stage 2: Azidation of the Diazonium Salt

The 2-methoxy-4-nitrobenzenediazonium salt is highly reactive and serves as an excellent substrate for nucleophilic substitution. The introduction of the azido (B1232118) group is achieved by treating the diazonium salt with an azide source, such as sodium azide (NaN₃).

Experimental and computational studies on the formation of aryl azides from diazonium salts indicate that the reaction proceeds via a stepwise mechanism. rsc.orgnih.gov This involves the nucleophilic attack of the azide ion on the terminal nitrogen atom of the diazonium group. This attack leads to the formation of an unstable pentazene intermediate. rsc.org This intermediate then readily decomposes, releasing a molecule of nitrogen gas (N₂) to furnish the final product, this compound. The low energy barriers associated with the transition states make this a very fast and efficient process. rsc.orgnih.gov This reaction is a type of Sandmeyer-like reaction. organic-chemistry.orgwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Pathway

An alternative mechanistic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway requires a precursor molecule where a good leaving group, such as a halide (e.g., chlorine or bromine), is present on the aromatic ring at the position where the azido group is to be introduced. For instance, 1-chloro-2-methoxy-4-nitrobenzene could serve as a suitable starting material.

The SNAr mechanism is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The azide ion (N₃⁻), a potent nucleophile, attacks the carbon atom bearing the leaving group. lumenlearning.comlibretexts.org This attack is facilitated by the presence of the strongly electron-withdrawing nitro group at the para-position and the methoxy (B1213986) group at the ortho-position. These groups help to delocalize the negative charge that develops on the aromatic ring. lumenlearning.comwikipedia.org The aromaticity of the ring is temporarily broken, and a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex is formed. lumenlearning.comlibretexts.orgwikipedia.org The stability of this complex is a crucial factor in the feasibility of the SNAr reaction.

Elimination of the Leaving Group: In the second step, the leaving group (e.g., chloride ion) is expelled from the Meisenheimer complex. uomustansiriyah.edu.iq This step is typically fast as it restores the aromaticity of the benzene (B151609) ring, leading to the formation of the stable product, this compound. uomustansiriyah.edu.iq

Interactive Data Table: Key Stages of the SNAr Mechanism

| Stage | Description | Intermediate | Key Features |

| 1 | Nucleophilic attack by the azide ion on the carbon bearing the leaving group. | Meisenheimer Complex | Formation of a resonance-stabilized carbanion; loss of aromaticity. lumenlearning.comuomustansiriyah.edu.iq |

| 2 | Departure of the leaving group. | This compound | Restoration of aromaticity; formation of the final product. uomustansiriyah.edu.iq |

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group and the activation provided by the electron-withdrawing substituents on the aromatic ring. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 1 Azido 2 Methoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the electronic environment of nitrogen atoms within 1-azido-2-methoxy-4-nitrobenzene.

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of protons on the aromatic ring and the methoxy (B1213986) group. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy and azido (B1232118) groups create a distinct pattern of chemical shifts for the aromatic protons.

In a typical ¹H NMR spectrum, the methoxy protons appear as a sharp singlet. The aromatic protons exhibit a characteristic splitting pattern due to spin-spin coupling. The proton positioned between the methoxy and azido groups is expected to show a different chemical shift compared to the protons adjacent to the nitro group. The exact chemical shifts and coupling constants can vary slightly depending on the solvent used for the analysis.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | ~3.9 | Singlet | N/A |

| H-3 | ~7.8 | Doublet | ~2.5 |

| H-5 | ~7.6 | Doublet of doublets | ~9.0, 2.5 |

| H-6 | ~7.1 | Doublet | ~9.0 |

| Note: This is a hypothetical data table based on typical chemical shifts for similar compounds and is for illustrative purposes. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

The carbon attached to the methoxy group (C-2) and the carbon bearing the azido group (C-1) will have characteristic chemical shifts. Similarly, the carbon attached to the nitro group (C-4) will be significantly deshielded and appear at a downfield chemical shift. The remaining aromatic carbons (C-3, C-5, and C-6) will also have distinct signals based on their electronic environment. The methoxy carbon will appear as a single peak in the aliphatic region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~140 |

| C-2 | ~153 |

| C-3 | ~118 |

| C-4 | ~141 |

| C-5 | ~126 |

| C-6 | ~115 |

| OCH₃ | ~56 |

| Note: This is a hypothetical data table based on typical chemical shifts for similar compounds and is for illustrative purposes. |

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct information about the nitrogen atoms in the azido and nitro groups. The chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment and oxidation state.

The three nitrogen atoms of the azido group will exhibit distinct chemical shifts, providing insight into the electronic structure of this functional group. The nitrogen atom of the nitro group will also have a characteristic chemical shift, which can be compared to known values for nitroaromatic compounds. This technique is particularly valuable for confirming the presence and electronic nature of the nitrogen-containing functional groups.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent and diagnostic band is the strong asymmetric stretching vibration of the azido group, which typically appears in the region of 2100-2160 cm⁻¹.

The nitro group gives rise to two strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1385 cm⁻¹. The C-O stretching of the methoxy group and various C-H and C=C stretching and bending vibrations of the aromatic ring also appear in the spectrum, further confirming the structure of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** |

| Azido (N₃) | Asymmetric stretch | ~2120 |

| Nitro (NO₂) | Asymmetric stretch | ~1520 |

| Nitro (NO₂) | Symmetric stretch | ~1340 |

| Aromatic C=C | Stretch | ~1600, ~1480 |

| C-O (methoxy) | Stretch | ~1250, ~1020 |

| Aromatic C-H | Bending (out-of-plane) | ~800-900 |

| Note: These are approximate frequency ranges and can vary based on the specific molecular environment and sample state. |

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

For this compound, the symmetric stretching vibrations of the nitro and azido groups are often more prominent in the Raman spectrum compared to their asymmetric counterparts. The aromatic ring vibrations also give rise to characteristic Raman signals. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. For this compound, the molecular formula is C₇H₆N₄O₃, which corresponds to a computed molecular weight of 194.15 g/mol . nih.gov

In a typical mass spectrometry experiment, the molecule would be ionized, often by electron impact (EI), leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound. Subsequent fragmentation of the molecular ion would produce a series of smaller, characteristic ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Formula | m/z (Predicted) |

| [M]⁺ | [C₇H₆N₄O₃]⁺ | 194 |

| [M - N₂]⁺ | [C₇H₆N₂O₃]⁺ | 166 |

| [M - N₃]⁺ | [C₇H₆NO₃]⁺ | 152 |

| [M - NO₂]⁺ | [C₇H₆N₄O]⁺ | 148 |

| [M - OCH₃]⁺ | [C₆H₃N₄O₂]⁺ | 163 |

| [M - CH₃]⁺ | [C₆H₃N₄O₃]⁺ | 179 |

This table is generated based on the chemical structure and common fragmentation patterns and is for illustrative purposes.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores within this compound, namely the nitrobenzene (B124822) and azide-substituted aromatic ring, are expected to give rise to distinct absorption bands.

Specific experimental UV-Vis spectra for this compound are not documented in the available literature. However, the UV-Vis characteristics can be inferred from related compounds. For instance, nitrobenzene exhibits a prominent absorption band around 270 nm, which is attributed to π-π* transitions. researchgate.net The presence of the methoxy and azido groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to nitrobenzene. Studies on other nitrophenol derivatives also show absorption in the UV region. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore System | Expected λmax (nm) | Type of Transition |

| Nitro-substituted benzene (B151609) ring | > 270 | π → π |

| Azido-substituted benzene ring | ~280-320 | n → π / π → π* |

This table is based on data from related compounds and represents an educated prediction.

Emission spectroscopy (fluorescence or phosphorescence) would provide information about the de-excitation pathways of the excited electronic states. However, without experimental data, a detailed discussion on the emission properties remains speculative.

Single-Crystal X-ray Diffraction (XRD) Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, we can discuss the expected structural features based on analyses of analogous molecules.

The crystal system and space group describe the symmetry of the unit cell and the arrangement of molecules within it. Related nitro- and azido-substituted aromatic compounds have been found to crystallize in various systems, including monoclinic and orthorhombic systems. nih.govmdpi.com For example, 1-azido-4-nitrobenzene (B1266194) crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The specific crystal system and space group for this compound would be determined by the way the molecules pack to achieve the most stable lattice.

Table 3: Crystallographic Data for a Related Compound (1-Azido-4-nitrobenzene)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.6798 |

| b (Å) | 10.3754 |

| c (Å) | 18.1767 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Data from Dalinger et al., J. Mater. Chem. A, 2018, 6, 18669. nih.gov |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. For a molecule like this compound, a variety of interactions are expected to play a role in the crystal packing.

Table 4: Common Intermolecular Contacts and Their Percentage Contribution from Hirshfeld Surface Analysis of Related Compounds

| Contact Type | Typical Percentage Contribution |

| H···H | 20-40% |

| N···H/H···N | 15-25% |

| O···H/H···O | 10-20% |

| C···H/H···C | 5-15% |

| C···C (π-π stacking) | 2-10% |

| Data compiled from studies on related azido and nitro-substituted aromatic compounds. nih.govnih.gov |

The conformation of a molecule in the solid state can be influenced by the crystal packing forces. For this compound, the key conformational features would be the dihedral angles between the plane of the benzene ring and the substituents (azido, methoxy, and nitro groups).

In related structures, the nitro group is often found to be nearly co-planar with the benzene ring to maximize resonance stabilization. nih.gov The azido group is also typically found to be close to co-planar with the aromatic ring. The methoxy group may exhibit some torsion to minimize steric hindrance with the adjacent azido group. The precise conformation would be a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations of 1 Azido 2 Methoxy 4 Nitrobenzene

Electronic Structure Theory and Quantum Chemical Calculations

The foundation of computational analysis lies in electronic structure theory, which uses the principles of quantum mechanics to describe the behavior of electrons in a molecule. Methods ranging from Density Functional Theory (DFT) to Hartree-Fock and post-Hartree-Fock methods are employed to approximate solutions to the Schrödinger equation, yielding valuable information about the molecule's properties.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. mdpi.com It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1-azido-2-methoxy-4-nitrobenzene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G**, would predict key structural parameters. mdpi.com

The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, revealing the equilibrium geometry. This provides data on bond lengths, bond angles, and dihedral angles. For instance, calculations would define the planarity of the benzene (B151609) ring, the orientation of the methoxy (B1213986) (-OCH₃) and azide (B81097) (-N₃) groups relative to the ring, and the geometry of the nitro (-NO₂) group. The stability of the molecule is inherently linked to this optimized geometry, as it represents a minimum on the potential energy surface. The calculated total energy can be used to compare the relative stability of different isomers or conformers.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative, based on typical values for similar aromatic compounds, as specific published data for this exact molecule is not available. The B3LYP/6-311G* level of theory is assumed.*

Hartree-Fock (HF) theory is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ornl.gov While computationally less intensive than more advanced methods, HF systematically neglects electron correlation—the interaction between individual electrons. ornl.gov This omission means that while HF can provide good qualitative information and a reasonable initial structure, it is often insufficient for quantitative predictions of properties. ornl.gov

To improve upon HF, post-Hartree-Fock methods have been developed. These methods, such as Configuration Interaction (CI) and Møller-Plesset perturbation theory (MP), explicitly include electron correlation. For example, CI methods construct the wavefunction as a linear combination of determinants, including the HF ground state and various excited states (e.g., CISD for singles and doubles excitations). ornl.gov These approaches yield more accurate energies and properties but come with a significantly higher computational cost, which scales poorly with the size of the molecule. ornl.gov Their application to a molecule the size of this compound would be computationally demanding and typically reserved for benchmarking or when high accuracy for specific properties is required.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.commalayajournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org

For this compound, the distribution of the HOMO would indicate the sites most susceptible to electrophilic attack, whereas the distribution of the LUMO would highlight sites prone to nucleophilic attack. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

From these orbital energies, several reactivity descriptors can be calculated:

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system.

Chemical Hardness (η) : Represents the resistance to a change in electron distribution. A harder molecule is less reactive. mdpi.com

Global Softness (S) : The reciprocal of hardness; a softer molecule is more reactive. mdpi.com

Table 2: Representative FMO Energies and Reactivity Descriptors Note: These values are illustrative, based on data for similar nitroaromatic compounds, and would be calculated using DFT.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are highly effective in predicting and interpreting various types of molecular spectra. DFT calculations, after performing a geometry optimization, can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.comijert.org

The calculation provides a list of vibrational modes and their corresponding frequencies and intensities. However, theoretical frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and basis set imperfections. To correct this, the computed frequencies are often multiplied by an empirical scaling factor to improve agreement with experimental data. ijert.org This computational analysis allows for the unambiguous assignment of specific absorption bands in an experimental spectrum to particular motions of the atoms, such as the characteristic asymmetric and symmetric stretches of the nitro (NO₂) group, the azide (N₃) stretch, or C-H bending modes of the aromatic ring. ijert.org

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) Note: Calculated values are hypothetical and would require scaling for direct comparison.

Mechanistic Pathway Elucidation through Computational Transition State Analysis

Understanding how a chemical reaction occurs is one of the most significant applications of computational chemistry. For this compound, which contains a benzene ring activated by a strong electron-withdrawing nitro group, a plausible reaction is nucleophilic aromatic substitution (SₙAr). researchgate.net

Computational methods can be used to map the entire reaction coordinate from reactants to products. rsc.org A key part of this process is locating the transition state (TS)—the structure corresponding to the maximum energy along the minimum energy path. rsc.org The geometry of the TS provides critical insight into the reaction mechanism. For an SₙAr reaction, for instance, calculations can determine whether the reaction proceeds through a distinct intermediate (a Meisenheimer complex) or via a single, concerted step. researchgate.net By calculating the energies of the reactants, transition state, and products, one can determine the activation energy barrier. This barrier is directly related to the reaction rate, allowing for theoretical predictions of how quickly the reaction will proceed under given conditions. rsc.org

Molecular Dynamics Simulations for Conformational Space and Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. mdpi.comnih.gov

For this compound, MD simulations can provide insights into its conformational flexibility. Specifically, simulations can explore the rotational freedom around the C-O bond of the methoxy group and the C-N bond of the azide group. This allows for the exploration of the molecule's accessible conformational space and the determination of the relative populations of different conformers at a given temperature. Understanding this flexibility is crucial, as the molecule's shape can influence its reactivity and interactions with its environment, such as a solvent or a biological receptor. mdpi.com

Reactivity Profiles and Reaction Mechanisms of 1 Azido 2 Methoxy 4 Nitrobenzene

Thermal and Photochemical Transformations of the Azido (B1232118) Group

Detailed studies focusing specifically on the thermal and photochemical transformations of 1-Azido-2-methoxy-4-nitrobenzene are not found in the surveyed literature. Generally, aryl azides are known to undergo decomposition upon heating or irradiation to form highly reactive nitrene intermediates. This process involves the loss of nitrogen gas (N₂).

Nitrene Generation and Subsequent Reactivity

For a typical aryl azide (B81097), the generated aryl nitrene is a key intermediate that can undergo various subsequent reactions. These include intramolecular C-H insertion to form new heterocyclic rings, or ring expansion, where the benzene (B151609) ring incorporates the nitrogen atom to form a seven-membered ring system (a dehydroazepine). However, without specific experimental data for this compound, any discussion of its specific nitrene reactivity, including potential ring expansion or insertion pathways, remains speculative. The electronic effects of the methoxy (B1213986) and nitro substituents would undoubtedly influence the stability and reaction pathways of the corresponding nitrene, but empirical data is required for a definitive analysis.

Denitrogenation Pathways and Products

The primary denitrogenation pathway for aryl azides is the extrusion of molecular nitrogen to yield the aryl nitrene. The products of this process are contingent on the reaction conditions and the fate of the nitrene intermediate. In the absence of trapping agents, polymerization or the formation of azo compounds can occur. Specific products resulting from the denitrogenation of this compound have not been documented in the available literature.

Cycloaddition Reactions in Modern Organic Synthesis

The azide functional group is well-known for its participation in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Compound

Some documents suggest that this compound is used as a starting material for click reactions. scribd.com This implies its utility in synthesizing 1,2,3-triazoles. The CuAAC reaction is prized for its high efficiency, mild reaction conditions, and, crucially, its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer.

Regioselectivity and Scope of Alkyne Partners

The CuAAC reaction mechanism dictates that the reaction between a terminal alkyne and an azide like this compound would produce the 1-(2-methoxy-4-nitrophenyl)-4-substituted-1H-1,2,3-triazole. While it is expected that this compound would react with a variety of terminal alkynes, a specific list of alkyne partners and the corresponding triazole products for this particular azide is not detailed in the accessible research. The table below illustrates the expected products based on the general principles of the CuAAC reaction.

| Alkyne Partner (R-C≡CH) | Expected Product (1,4-Regioisomer) |

| Phenylacetylene | 1-(2-methoxy-4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | (1-(2-methoxy-4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol |

| 3-Butyn-1-ol | 2-(1-(2-methoxy-4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanol |

| 1-Hexyne | 4-butyl-1-(2-methoxy-4-nitrophenyl)-1H-1,2,3-triazole |

This table represents hypothetical products based on established CuAAC regioselectivity, as specific experimental data for this compound was not found.

Catalyst Systems and Ligand Effects

The efficacy of the CuAAC reaction is often enhanced by the use of ligands that stabilize the copper(I) oxidation state and accelerate the catalytic cycle. Common catalyst systems involve a copper(II) salt like CuSO₄ with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ, or the direct use of a Cu(I) salt such as CuI or [Cu(CH₃CN)₄]PF₆. Various nitrogen- and phosphorus-based ligands can be employed to improve reaction rates and yields. However, specific catalyst systems and ligand effects optimized for reactions involving this compound are not described in the reviewed literature.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with the Compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in biological systems without the need for a toxic copper catalyst. The reaction involves a [3+2] dipolar cycloaddition between an azide and a strained alkyne, typically a cyclooctyne (B158145) derivative.

While specific kinetic data for this compound in SPAAC reactions are not extensively documented in the literature, its reactivity can be inferred from studies on analogous substituted phenyl azides. The reaction rate of SPAAC is sensitive to the electronic properties of the azide. Theoretical and experimental studies on various substituted azides show that electron-withdrawing groups can influence the energy of the azide's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting the kinetics of the cycloaddition. acs.orgacs.org For instance, computational studies on phenyl azide and the more electron-deficient picryl azide (2,4,6-trinitrophenyl azide) show that the latter has considerably lower activation barriers for cycloadditions with cycloalkenes. acs.org

The presence of the strongly electron-withdrawing nitro group on the aromatic ring of this compound is expected to lower the energy of the azide's LUMO. This electronic modification would likely enhance its reactivity toward electron-rich, strained alkynes in what is known as an inverse-electron-demand cycloaddition. The reaction proceeds through a concerted transition state, leading to the formation of a stable triazole product. The methoxy group, being electron-donating, has an opposing electronic effect, though its influence is generally overcome by the powerful nitro group.

Table 1: Representative Reaction Rates for SPAAC with Various Azides and Cyclooctynes (Note: This table presents data for analogous compounds to illustrate typical SPAAC reactivity, as specific data for this compound is not readily available.)

| Azide | Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Benzyl Azide | Difluorinated Cyclooctyne (DIFO) | ~0.3 |

| Phenyl Azide | Cyclooctyne | Low (requires elevated temp.) |

| 2-(Azidophenyl)boronic acid | Cyclooct-2-yn-1-ol | Rapid at room temperature rsc.orgchemrxiv.org |

Other [3+2] Dipolar Cycloadditions (e.g., with Nitriles, Alkenes)

The azide group of this compound can also participate in [3+2] dipolar cycloadditions with other dipolarophiles besides strained alkynes, such as alkenes and nitriles.

Cycloaddition with Alkenes: The reaction of aryl azides with alkenes typically requires heat to form triazoline rings. The reactivity is influenced by the electronic nature of both the azide and the alkene. Theoretical studies on the cycloaddition between substituted phenyl azides and 2,3-dihydrofuran (B140613) have shown that electron-withdrawing substituents on the phenyl azide, such as a nitro group, can increase the reaction rate constant. researchgate.netresearchgate.net This suggests that this compound would be a relatively reactive partner in such cycloadditions compared to unsubstituted phenyl azide.

Cycloaddition with Nitriles: The reaction of azides with nitriles is a well-established method for synthesizing tetrazoles. This transformation often requires a catalyst, such as zinc or copper salts, and elevated temperatures. The electronic demand of this reaction can vary, but aryl azides bearing electron-withdrawing groups are generally effective substrates.

Table 2: General Conditions for [3+2] Cycloadditions of Aryl Azides (Note: This table provides general conditions for these reaction types, as specific findings for this compound are limited.)

| Dipolarophile | Reaction Type | Typical Conditions | Product |

| Alkene | Thermal Cycloaddition | Heating in an inert solvent (e.g., toluene) | Triazoline |

| Nitrile | Tetrazole Synthesis | Lewis acid catalyst (e.g., ZnCl₂), heat | Tetrazole |

Reduction Chemistry of the Azido Group

The azido group is readily reduced to a primary amine, a transformation that is fundamental in organic synthesis. For this compound, this reduction can be achieved through several methods.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a highly efficient method for reducing both azides and nitro groups. When this compound is subjected to catalytic hydrogenation, both functional groups are typically reduced simultaneously to yield 1,4-diamino-2-methoxybenzene. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is carried out under an atmosphere of hydrogen gas. It is a clean and often quantitative method, with water being the only byproduct from the reduction of the nitro group. researchgate.net

Table 3: Typical Catalysts for Hydrogenation of Aromatic Azides and Nitro Groups

| Catalyst | Typical Solvent | Pressure | Temperature |

| 10% Pd/C | Ethanol, Methanol, Ethyl Acetate | 1-4 atm H₂ | Room Temperature |

| PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | 1-3 atm H₂ | Room Temperature |

| Raney Nickel | Ethanol, Methanol | 1-50 atm H₂ | Room Temperature to 50°C |

Staudinger Ligation and Related Phosphine-Mediated Reductions

The Staudinger reduction offers a mild alternative to catalytic hydrogenation for the selective reduction of an azide to an amine. organic-chemistry.org The reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which then cyclizes and loses dinitrogen gas to form the stable iminophosphorane (aza-ylide). wikipedia.org The reaction is highly chemoselective for the azide group, leaving other reducible functionalities like the nitro group intact under anhydrous conditions. This allows for the selective conversion of this compound into 2-methoxy-4-nitroaniline (B147289). If water is present, the intermediate is hydrolyzed to the amine. wikipedia.org

A related process, the Staudinger ligation, is a powerful bioconjugation technique where the aza-ylide is trapped by an intramolecular electrophile (often an ester) to form a stable amide bond. wikipedia.org

Nucleophilic and Electrophilic Reactions of the Aromatic Ring

Influence of Methoxy and Nitro Groups on Aromatic Reactivity

The reactivity of the benzene ring in this compound towards substitution reactions is profoundly influenced by the electronic properties of the methoxy (-OCH₃) and nitro (-NO₂) substituents. The azide group also has a modest electronic effect.

Methoxy Group (-OCH₃): The methoxy group is an activating group for electrophilic aromatic substitution. It donates electron density to the ring through resonance (lone pairs on the oxygen) and withdraws electron density weakly through induction (due to oxygen's electronegativity). The resonance effect dominates, making the ortho and para positions relative to the methoxy group more electron-rich and thus more susceptible to attack by electrophiles.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group for electrophilic aromatic substitution. It strongly withdraws electron density from the ring through both resonance and induction. scranton.edu This makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles. It directs incoming electrophiles to the meta position.

Combined Effect: In this compound, the ring is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nitro group. The directing effects of the groups are as follows:

-N₃: Weakly deactivating, ortho-, para-directing.

-OCH₃ (at C2): Activating, ortho-, para-directing (to C3 and C5).

-NO₂ (at C4): Deactivating, meta-directing (to C3 and C5).

Conversely, the ring is highly activated towards nucleophilic aromatic substitution (SₙAr) . masterorganicchemistry.com The presence of the strong electron-withdrawing nitro group, particularly para to the azide group, stabilizes the negatively charged Meisenheimer complex intermediate that forms during an SₙAr reaction. fishersci.co.uk This makes the displacement of a suitable leaving group on the ring by a nucleophile more favorable. In this molecule, the azide group itself could potentially be displaced by a strong nucleophile under forcing conditions.

Site-Selective Functionalization

Currently, there is a lack of specific studies in the scientific literature detailing the site-selective functionalization of this compound. However, based on the electronic properties of the substituents, predictions can be made regarding its reactivity towards electrophilic and nucleophilic reagents.

The methoxy group is an ortho, para-directing activator, while the nitro group is a meta-directing deactivator. The azide group is also known to be an ortho, para-director. The positions on the benzene ring are numbered starting from the carbon bearing the azide group as C1. Thus, the methoxy group is at C2 and the nitro group is at C4.

Given the activating and directing effects of the methoxy group, electrophilic substitution reactions would be expected to occur at the positions ortho and para to it. However, the strong deactivating effect of the nitro group at the para position (C4) and the steric hindrance from the adjacent azide and methoxy groups would likely disfavor substitution at many positions. The most probable site for electrophilic attack would be C5, which is ortho to the methoxy group and meta to the nitro group.

Nucleophilic aromatic substitution (SNAAr) reactions are also a possibility, particularly targeting the positions activated by the electron-withdrawing nitro group. The positions ortho and para to the nitro group (C3 and C1 respectively) are the most likely sites for nucleophilic attack. A nucleophile could potentially displace the azide group at C1 or a hydrogen atom at C3 or C5, although the latter would require strong activation and specific reaction conditions.

Further research is required to experimentally determine the regioselectivity of functionalization reactions on this specific molecule.

Intramolecular Cyclization and Rearrangement Processes

The presence of the azide group in close proximity to other functional groups on the benzene ring opens up possibilities for intramolecular cyclization and rearrangement reactions, typically initiated by thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate.

Upon heating or irradiation, this compound can be expected to lose a molecule of nitrogen gas (N₂) to form the corresponding nitrene. This nitrene can then undergo several intramolecular reactions:

Cyclization: The nitrene, being an electron-deficient species, can attack an adjacent position on the aromatic ring to form a new heterocyclic ring. For instance, insertion into the C-H bond at the C6 position would lead to the formation of a five-membered ring, resulting in a substituted benzofuroxan (B160326) derivative. Alternatively, interaction with the methoxy group at C2 could lead to more complex cyclized products.

Rearrangement: The generated nitrene can also induce rearrangements of the molecular structure. For example, a Curtius-type rearrangement could potentially occur, although this is more common for acyl azides. In the context of aryl azides, ring expansion or contraction reactions are also conceivable, leading to the formation of various isomeric structures.

| Reaction Type | Potential Products |

| Intramolecular Cyclization | Substituted Benzofuroxan Derivatives |

| Intramolecular Rearrangement | Isomeric Ring-Expanded/Contracted Products |

Further experimental and computational studies are necessary to fully elucidate the specific intramolecular cyclization and rearrangement pathways of this compound.

Advanced Research Applications and Chemical Biology Probes Utilizing 1 Azido 2 Methoxy 4 Nitrobenzene

Building Block in the Synthesis of Heterocyclic Scaffolds

The azide (B81097) functional group is a cornerstone of modern heterocyclic chemistry, primarily due to its ability to participate in a variety of cycloaddition reactions. 1-Azido-2-methoxy-4-nitrobenzene, as a readily available aryl azide, is an important precursor for synthesizing a range of nitrogen-containing heterocyclic compounds.

The most prominent application of organic azides in heterocyclic synthesis is the construction of the 1,2,3-triazole ring. frontiersin.orgnih.govresearchgate.net This is typically achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. organic-chemistry.org this compound serves as the 1,3-dipole component in these reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of this reaction, yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov In this context, this compound can react with a wide array of terminal alkynes in the presence of a copper(I) catalyst to produce the corresponding 1-(2-methoxy-4-nitrophenyl)-4-substituted-1H-1,2,3-triazoles. The reaction is robust and compatible with many functional groups, making it a cornerstone of click chemistry. nih.gov

Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative, which is particularly valuable in biological settings. nih.gov Here, this compound can react with strained cyclooctynes to form the triazole product without the need for a potentially toxic metal catalyst. researchgate.net The synthesis of triazoles can also be achieved using other methods, such as those involving trimethylsilyl (B98337) azide as a nitrogen source or through multicomponent reactions. frontiersin.orgnih.gov

Table 1: Synthesis of 1,2,3-Triazoles using Aryl Azides

| Reaction Type | Reactants | Key Features |

|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aryl Azide + Terminal Alkyne | High efficiency, Regioselective (1,4-disubstituted), Requires Copper(I) catalyst. nih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Aryl Azide + Strained Alkyne (e.g., Cyclooctyne) | Catalyst-free, Bioorthogonal, Fast reaction kinetics. nih.govresearchgate.net |

| Multi-Component Reactions | Primary Amines, 1,3-Dicarbonyls, Tosyl Azide | One-pot synthesis, Forms highly substituted triazoles. nih.gov |

Tetrazoles are another important class of nitrogen-rich heterocycles with applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.govwikipedia.org The synthesis of 5-substituted 1H-tetrazoles can be readily achieved through the [3+2] cycloaddition of an organic azide with a nitrile. wikipedia.orgorganic-chemistry.org this compound can function as the azide component in this reaction, typically catalyzed by zinc or other Lewis acids, to afford N-aryl tetrazoles. organic-chemistry.org

The versatility of the azide group extends to the synthesis of other nitrogen heterocycles. For instance, azides can react with isocyanides to yield tetrazoles or with various substrates to form other complex ring systems. nih.gov Azidonitroazoles, which are related structures, have also been investigated for their energetic properties. whiterose.ac.uk

The azide moiety within this compound can be utilized to construct more complex polycyclic and fused heterocyclic systems. This often involves intramolecular reactions where the azide group reacts with another functional group within the same molecule or a derivative. Thermally or photochemically induced decomposition of the azide can generate a highly reactive nitrene intermediate, which can then undergo C-H insertion or cycloaddition reactions to form new rings.

Intramolecular Diels-Alder reactions represent a powerful strategy for synthesizing fused ring systems. mdpi.comresearchgate.net Derivatives of this compound, functionalized with appropriate dienophiles, could potentially undergo such cyclizations to create complex, fused architectures.

Development of Chemical Probes for Biological Systems (Bioorthogonal Chemistry)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govspringernature.com The azide group is a premier bioorthogonal handle due to its small size and lack of reactivity with most biological functional groups. nih.gov this compound possesses features that make it an excellent scaffold for creating "smart" chemical probes that signal the presence of a target molecule.

A key application of this compound is in the design of fluorogenic probes—molecules that are non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific target. nih.govuu.nl In probes derived from this compound, the nitro group plays a crucial role as a fluorescence quencher. The mechanism of quenching is often based on photoinduced electron transfer (PeT), where the electron-withdrawing nitro group quenches the excited state of a nearby fluorophore. rsc.orgresearchgate.net

Activation of the probe occurs when the electronic properties of the molecule are fundamentally altered. There are two primary activation mechanisms for such probes:

Reaction of the Azide: When the azide group participates in a bioorthogonal reaction, such as a CuAAC or SPAAC reaction to form a triazole, the electronic landscape of the molecule changes. This transformation can disrupt the PeT quenching effect of the nitro group, leading to a "turn-on" of fluorescence. nih.govrsc.org This provides a direct signal for the successful labeling event.

Reduction of the Nitro Group: The nitro group itself can be a target for detection. Under specific biological conditions, such as hypoxia, cellular reductases can reduce the nitro group to an amino group. This conversion from a strongly electron-withdrawing group to an electron-donating group eliminates the quenching mechanism, restoring fluorescence and signaling the presence of a reductive environment. researchgate.net

Table 2: Properties of Fluorogenic Probes Based on the Azido-Nitro-Aromatic Scaffold

| Feature | Description | Mechanism |

|---|---|---|

| Initial State | Non-fluorescent or weakly fluorescent | The nitro group acts as a quencher, often via Photoinduced Electron Transfer (PeT). rsc.orgresearchgate.net |

| Activation | Becomes strongly fluorescent | The quenching mechanism is disrupted. |

| Activation Trigger 1 | Bioorthogonal reaction of the azide group (e.g., "click chemistry"). nih.govrsc.org | Formation of a triazole alters the electronic structure, inhibiting PeT. |

| Activation Trigger 2 | Reduction of the nitro group to an amine. researchgate.net | Conversion of an electron-withdrawing group to an electron-donating group inhibits PeT. |

The principles of fluorogenic activation enable the use of probes based on this compound for a variety of biological imaging applications. These "no-wash" probes are particularly powerful because they only fluoresce upon reacting with their target, reducing background noise from unreacted probes and simplifying imaging protocols. pnas.orgnih.gov

A significant application is in the visualization of metabolic processes. researchgate.net For example, bacteria continuously synthesize and remodel their peptidoglycan cell wall using D-amino acids. By supplying bacteria with a D-amino acid analog that has been tagged with a complementary bioorthogonal group (like a cyclooctyne), this tag becomes incorporated into the cell wall structure. pnas.org A fluorogenic azide probe can then be added, which will react with the incorporated tag via SPAAC. This reaction turns on the probe's fluorescence, allowing for the direct visualization of new cell wall synthesis. pnas.orgnih.gov

Similarly, this methodology can be applied to label other classes of biomolecules. Cells can be fed azido-modified sugars, which are then incorporated into glycans on the cell surface. nih.gov A fluorogenic probe containing a complementary alkyne can then be used to label these glycans for imaging. acs.org These techniques have been used to label proteins, glycans, and lipids in living cells and even whole organisms, providing powerful tools to study dynamic biological processes. nih.govnih.gov

Orthogonality with Other Bioorthogonal Chemistries

A cornerstone of modern chemical biology is the concept of bioorthogonality, where a chemical reaction can proceed in a living system without interfering with native biochemical processes. The azide group of this compound is a key player in this field, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

The orthogonality of the azide-alkyne cycloaddition allows for the specific labeling of biomolecules in complex environments. This means that the azide group will react selectively with a terminal alkyne or a strained cyclooctyne (B158145), even in the presence of a multitude of other functional groups found in biological systems, such as amines, carboxylic acids, and thiols. This high degree of specificity is crucial for applications like identifying drug targets, imaging cellular components, and understanding disease mechanisms.

The true power of orthogonality is realized when multiple, distinct bioorthogonal reactions are used simultaneously to track different molecular species within the same system. The azide-alkyne reaction is orthogonal to many other bioorthogonal chemistries, enabling multi-target labeling experiments.

Table 1: Bioorthogonal Reactions Orthogonal to Azide-Alkyne Cycloaddition

| Reaction | Reacting Partners | Application |

|---|---|---|

| Tetrazine Ligation | Tetrazine and trans-cyclooctene | Fast kinetics, useful for in vivo imaging |

| Staudinger Ligation | Azide and phosphine (B1218219) | One of the first bioorthogonal reactions developed |

| Oxime/Hydrazone Formation | Aldehyde/ketone and aminooxy/hydrazine | Useful for conjugating biomolecules |

This orthogonality allows researchers to, for instance, label a specific protein with an alkyne and a glycan with a cyclooctene. Then, using an azide-functionalized probe like this compound and a tetrazine-functionalized fluorescent tag, they can visualize both the protein and the glycan simultaneously and distinctly. The nitro and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound can also serve to fine-tune the reactivity and solubility of the probe, or act as a reporter group in certain applications.

Contributions to Material Science and Polymer Chemistry Research

The versatility of this compound extends into the realm of material science, where the principles of click chemistry are employed to construct novel polymers and advanced materials with tailored functionalities.

Synthesis of Functional Polymers and Coatings via Click Chemistry

The azide group in this compound makes it an ideal building block for polymer synthesis through CuAAC. By reacting it with molecules containing two or more alkyne groups (dialkynes or polyalkynes), a variety of polymers can be created. The resulting triazole ring, formed during the click reaction, is highly stable and contributes to the desirable thermal and chemical properties of the polymer.

This synthetic strategy allows for the precise incorporation of the 2-methoxy-4-nitrophenyl moiety into the polymer backbone or as a pendant group. This is particularly useful for creating functional polymers where this specific substituent imparts desired characteristics. For example, the nitro group can be used to modulate the electronic properties of the polymer or can be chemically modified in subsequent steps to introduce other functional groups.

Applications of this approach include the development of functional coatings. A surface can be pre-functionalized with alkyne groups and then exposed to this compound under click conditions. This results in a covalently attached monolayer of the 2-methoxy-4-nitrophenyl groups, which can alter the surface properties, such as wettability, adhesion, or biocompatibility.

Design of Advanced Materials with Tunable Properties

The ability to precisely incorporate this compound into a material's structure opens up possibilities for creating advanced materials with tunable properties. The electronic nature of the 2-methoxy-4-nitrophenyl group, with its electron-donating methoxy group and electron-withdrawing nitro group, can be harnessed to influence the optical and electronic behavior of the resulting material.

For instance, by incorporating this compound into conjugated polymers, it is possible to tune the material's band gap, which in turn affects its color and conductivity. This has potential applications in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

Furthermore, the nitro group can act as a responsive element. Under certain conditions, such as in the presence of specific analytes or upon exposure to UV light, the nitro group can be reduced or otherwise transformed. This chemical change can trigger a macroscopic change in the material's properties, such as a color change (chromism) or a change in solubility. This forms the basis for creating "smart" materials and sensors. The precise and robust nature of the click chemistry used to incorporate this compound ensures that these functional units are well-defined within the material's architecture, leading to predictable and reproducible behavior.

Exploration in Medicinal Chemistry Research as a Synthetic Intermediate

In the field of medicinal chemistry, the journey to discover new drugs often begins with the synthesis of novel molecular scaffolds. This compound has proven to be a useful synthetic intermediate in this endeavor, providing a versatile platform for the construction of new chemical entities.

Scaffold for New Chemical Entity Synthesis (without biological activity data)

The chemical reactivity of its functional groups makes this compound a valuable starting point for synthesizing more complex molecules. The azide group, as previously discussed, can readily undergo click chemistry to form a stable triazole ring, linking the nitrophenyl core to other molecular fragments. This is a powerful strategy for creating libraries of compounds with diverse structures.

For example, a medicinal chemist can synthesize a variety of alkyne-containing fragments and react them with this compound to generate a corresponding library of triazole-containing compounds. Each member of this library possesses the core 2-methoxy-4-nitrophenyl-triazole scaffold but differs in the appended fragment.

Beyond click chemistry, the nitro group on the aromatic ring can be chemically transformed. A common synthetic manipulation is the reduction of the nitro group to an amine. This new amino group can then be used as a handle for a wide range of subsequent reactions, such as amide bond formation, sulfonylation, or reductive amination, further expanding the structural diversity that can be achieved from this single starting material. For instance, a study on the synthesis of antimalarial naphthoquinones used this compound as a reactant. scribd.com

Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective (without biological data)

Structure-activity relationship (SAR) studies are fundamental to drug discovery. They involve systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity. From a synthetic perspective, this compound provides an efficient entry point for exploring the SAR of a particular chemical series.

Consider a hypothetical lead compound that contains a 2-methoxy-4-nitrophenyl group. To explore the SAR around this part of the molecule, a chemist could use this compound to synthesize a series of analogs. For instance, by reacting it with a diverse set of alkynes, the nature of the group attached to the triazole ring can be varied systematically. One could introduce bulky groups, polar groups, or hydrogen-bond donors and acceptors to probe the steric and electronic requirements of the biological target.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lapachol |

| Atovaquone |

Emerging Research Directions and Future Prospects for 1 Azido 2 Methoxy 4 Nitrobenzene Research

Development of Asymmetric Synthesis Approaches

Asymmetric synthesis, the selective creation of one enantiomer of a chiral molecule, is of paramount importance, particularly in medicinal chemistry where the three-dimensional structure of a molecule can dictate its biological activity. rsc.org While 1-Azido-2-methoxy-4-nitrobenzene itself is not chiral, it serves as a prochiral precursor for a variety of derivatives. The development of catalytic asymmetric methods to introduce chirality is a significant and promising research direction.

Future research could focus on leveraging the existing functional groups to direct stereoselective transformations. For instance, the development of chiral catalysts, such as transition metal complexes or organocatalysts, could enable the enantioselective addition of substituents to the aromatic ring or the transformation of the azide (B81097) group. rsc.orgnih.gov α-Chiral azides are valuable synthetic building blocks, and methods for their enantioselective synthesis are an area of active investigation. rsc.org The synthesis of chiral organocatalysts derived from the regio- and stereoselective ring-opening of chiral aziridines with azide anions highlights one of many approaches to creating valuable chiral molecules from azide precursors. nih.gov

The goal would be to produce enantiomerically enriched compounds that can serve as key intermediates in the synthesis of complex, biologically active molecules. The success of such approaches would broaden the utility of this compound from a simple aromatic compound to a valuable chiral building block in the synthetic chemist's toolkit.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of organic azides, especially those also containing nitro groups, can be hazardous due to their potential instability and the evolution of nitrogen gas. asymchem.comrsc.org Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch flask, offers a compelling solution to these safety concerns. rsc.org By maintaining a very small reaction volume at any given time, flow reactors significantly mitigate the risks associated with highly exothermic or potentially explosive reactions. chemanager-online.com

The integration of this compound synthesis into flow chemistry platforms represents a major step forward. cam.ac.uk A continuous-flow process for its production, likely starting from the corresponding aniline (B41778), would not only enhance safety but also allow for greater control over reaction parameters, leading to improved yield and purity. asymchem.comchemanager-online.com Such a system could be fully automated, enabling the on-demand generation of the compound for immediate use in subsequent reaction steps, a concept known as a "telescoped" synthesis. nih.gov This approach avoids the isolation and storage of potentially hazardous intermediates. cam.ac.uknih.gov The adoption of flow chemistry is becoming increasingly attractive in the pharmaceutical and fine chemical industries to improve safety, efficiency, and reproducibility. rsc.orgchemanager-online.com

Exploitation of the Compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry looks beyond the covalent bond to study systems built from molecules held together by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The functional groups present on this compound make it an intriguing candidate for the design of self-assembling systems.

The electron-withdrawing nitro group can act as a hydrogen bond acceptor, while the electron-rich methoxy (B1213986) group can act as a donor. The aromatic ring itself is a prime candidate for π-π stacking interactions, a key driving force in the assembly of many aromatic molecules. researchgate.net Furthermore, the azide group is well-known for its participation in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, which could be used to covalently "click" these molecules onto larger scaffolds or surfaces after an initial self-assembly process.

Researchers may explore how this molecule arranges itself in the solid state or in solution to form ordered structures like liquid crystals, gels, or molecularly defined aggregates. Such studies could pave the way for its use in creating new functional materials with applications in electronics, sensing, or controlled-release systems. The study of nitrobenzene (B124822) derivatives in supramolecular systems, such as their encapsulation within cucurbituril (B1219460) cages to mediate reactions, provides a blueprint for how such non-covalent interactions can be harnessed. acs.org

Challenges and Opportunities in Scalable Academic Synthesis and Application

Despite its potential, the broader application of this compound is currently hampered by challenges related to its synthesis. A significant hurdle is the lack of well-documented, high-yield, and scalable protocols suitable for academic and small-scale industrial use. The synthesis involves handling potentially hazardous reagents and intermediates, which requires specialized equipment and safety protocols. asymchem.com The presence of two energetic functionalities—the azide and the nitro group—demands careful handling and a thorough understanding of the compound's thermal stability. nih.govresearchgate.net

However, these challenges also present clear opportunities. The development of a robust, safe, and scalable synthesis would be a significant achievement, unlocking the potential for the research directions outlined above. An efficient synthetic route would make the compound more accessible to researchers, stimulating its use as a versatile building block. researchgate.netbritannica.com The opportunity lies in leveraging modern synthetic methods, such as flow chemistry, to overcome the safety and scalability issues. rsc.org Furthermore, detailed investigation into its chemical properties, including its reactivity in various transformations and its potential as a photoaffinity label or an energetic material precursor, could reveal novel applications. The reduction of the nitro group to an amine, for example, is a fundamental transformation that could lead to a new family of diamino-methoxybenzene derivatives. rsc.org

Compound Information

Below are the properties of the primary compound discussed in this article.

Q & A

Q. How do solvent effects modulate the reaction kinetics of this compound in SNAr reactions?

- Methodological Answer : Solvent polarity (measured by Kamlet-Taft parameters) impacts transition-state stabilization. Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the anionic intermediate. Kinetic studies using stopped-flow spectrophotometry quantify rate constants (k) under varying solvent conditions .

Data Analysis and Validation

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Q. How should researchers address discrepancies in reported biological activities of derivatives?

- Methodological Answer : Conduct meta-analyses of published data to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric). Standardize IC₅₀ determination via dose-response curves with ≥3 replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.